molecular formula C12H28BF4P B12383603 Tri-tert-butylphosphine (tetrafluoroborate)

Tri-tert-butylphosphine (tetrafluoroborate)

Cat. No.: B12383603
M. Wt: 290.13 g/mol
InChI Key: YSTLBJVHZMEEAC-UHFFFAOYSA-N
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Description

Tri-tert-butylphosphine (tetrafluoroborate) is an organophosphorus compound with the chemical formula C12H28P.BF4. It is a white crystalline solid that is soluble in methylene chloride and chloroform, but insoluble in water. This compound is commonly used as a ligand in various catalytic processes, particularly in palladium-catalyzed reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tri-tert-butylphosphine (tetrafluoroborate) can be synthesized by reacting tri-tert-butylphosphine with tetrafluoroboric acid. The reaction typically takes place in an organic solvent such as methylene chloride. The process involves the addition of tetrafluoroboric acid to a solution of tri-tert-butylphosphine, followed by the separation of the organic layer and removal of the solvent to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the synthesis of tri-tert-butylphosphine (tetrafluoroborate) involves the reaction of chlorinated tert-butyl compounds with phosphorus tribromide under an inert atmosphere. The reaction mixture is then treated with tetrafluoroboric acid to yield the desired product. The process is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tri-tert-butylphosphine (tetrafluoroborate) undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving tri-tert-butylphosphine (tetrafluoroborate) are typically organophosphorus compounds that are used as intermediates in organic synthesis .

Mechanism of Action

The mechanism by which tri-tert-butylphosphine (tetrafluoroborate) exerts its effects involves its role as a ligand in catalytic processes. It facilitates the formation of reactive intermediates and stabilizes transition states, thereby enhancing the efficiency and selectivity of the reactions. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of organophosphorus intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tri-tert-butylphosphine (tetrafluoroborate) is unique due to its high steric hindrance and stability, which make it an effective ligand in catalytic processes. Its tetrafluoroborate anion also contributes to its solubility and reactivity in organic solvents .

Properties

Molecular Formula

C12H28BF4P

Molecular Weight

290.13 g/mol

IUPAC Name

hydron;tritert-butylphosphane;trifluoroborane;fluoride

InChI

InChI=1S/C12H27P.BF3.FH/c1-10(2,3)13(11(4,5)6)12(7,8)9;2-1(3)4;/h1-9H3;;1H

InChI Key

YSTLBJVHZMEEAC-UHFFFAOYSA-N

Canonical SMILES

[H+].B(F)(F)F.CC(C)(C)P(C(C)(C)C)C(C)(C)C.[F-]

Origin of Product

United States

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